

pimasertib treatment discontinuation reasons

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Compound Focus: Pimasertib

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Frequently Asked Questions

- **Q1: Was pimasertib's discontinuation due to efficacy or safety?**
 - **A:** Both factors contributed. Clinical trials demonstrated **limited anti-tumour activity** alongside **poor long-term tolerability**. The combination therapies often led to a high rate of dose interruptions, reductions, and treatment discontinuations due to adverse events [1] [2].
- **Q2: What were the most common treatment-related toxicities?**
 - **A:** The safety profile was consistent with other MEK inhibitors. The most frequent treatment-emergent adverse events (TEAEs) across studies included **diarrhea, fatigue, and nausea**. Ocular events and serous retinal detachment were AESIs (Adverse Events of Special Interest) [1] [2]. Specific laboratory abnormalities, such as an increase in blood creatine phosphokinase (CPK), were also common [3].
- **Q3: Is pimasertib still being developed?**
 - **A:** Yes, but under a new sponsor. Merck KGaA offloaded **pimasertib** to **Day One Biopharmaceuticals**. Day One plans to investigate **pimasertib** in combination with its pan-RAF inhibitor (DAY101/tovorafenib) in a phase 1/2 trial for recurrent, progressive, or refractory solid tumors with MAPK pathway aberrations, including in pediatric patients [4].

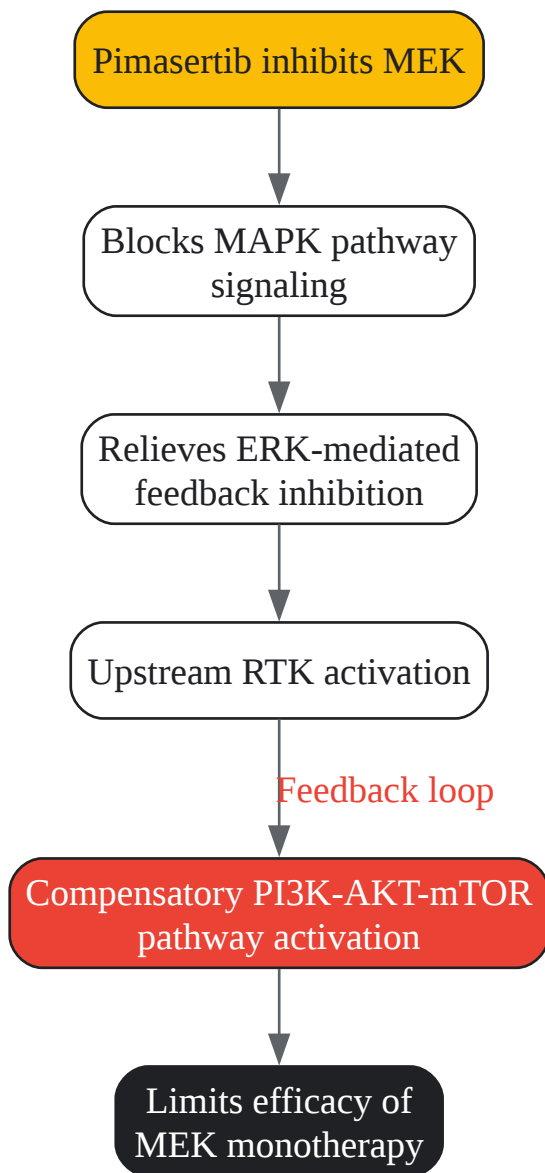
Clinical Trial Data Summary

The table below summarizes key efficacy and safety data from major **pimasertib** combination trials that informed development decisions.

Trial Combination	Phase	Primary Reason for Discontinuation	Key Efficacy Findings	Common Grade ≥ 3 Adverse Events ($\geq 10\%$ incidence)
Pimasertib + Voxtalisisib (PI3K/mTOR inhibitor) [1]	Ib	Poor long-term tolerability & limited efficacy	6/101 patients had objective response (1 CR, 5 PR); 46% had stable disease	Diarrhea, fatigue, nausea
Pimasertib + Temsirolimus (mTOR inhibitor) [2]	I	Overlapping toxicities; no RP2D defined	17/26 patients had stable disease; 5 had SD >12 weeks	Stomatitis, thrombocytopenia, increased CPK
Pimasertib vs. Dacarbazine (in NRAS-mutant melanoma) [3]	II	---	Improved PFS (13 vs. 7 weeks) but no OS benefit (9 vs. 11 months)	Increased CPK (34%), rash (13%), hypertension (11%)

Scientific and Mechanistic Insights

The challenges faced by **pimasertib** are rooted in the biology of the signaling pathways it targets.



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- **Pathway Cross-Talk and Feedback Loops:** The MAPK and PI3K-AKT-mTOR pathways are closely linked. Inhibiting one often leads to compensatory activation of the other, a known mechanism of resistance [5] [1] [2]. This rationale drove the combination trials of **pimasertib** with PI3K/mTOR inhibitors.
- **Overlapping Toxicities:** While scientifically sound, dual-pathway inhibition proved clinically challenging. The toxicities of MEK and PI3K/mTOR inhibitors overlapped (e.g., gastrointestinal, dermatological, metabolic), making it difficult to administer sufficiently potent doses without causing unacceptable side effects. This ultimately led to a **narrow therapeutic window** [1] [2].

Future Development Directions

The transfer of **pimasertib** to Day One Biopharmaceuticals represents a strategic shift in its development path [4]. The new focus is on:

- **Novel Combination Partner:** DAY101 (tovorafenib), a **type II pan-RAF inhibitor**, may have a broader application in tumors driven by non-BRAF V600 mutations and RAF fusions.
- **New Patient Population:** Explicitly includes **pediatric and adolescent patients**, an area of high unmet need.
- **Different Trial Design:** The planned Phase 1/2 trial (NCT04985604, FIRELIGHT) is for patients with recurrent, progressive, or refractory solid tumors with **MAPK pathway aberrations**.

Conclusion and Key Takeaways

For researchers and drug development professionals, the **pimasertib** case highlights critical considerations for targeted therapy development:

- **Preclinical Rationale ≠ Clinical Success:** Strong scientific rationale for dual-pathway inhibition can be overcome by clinical challenges of tolerability.
- **Therapeutic Index is Paramount:** A drug's efficacy is only as good as its tolerable dose. The combinations tested had a narrow therapeutic index.
- **Drug Rediscovery:** A discontinued asset in one context may find new life with a different combination partner, in a new patient population, or with a refined biomarker strategy.

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